molecular formula C13H14O4S B15236259 Dimethyl thiochromane-2,6-dicarboxylate

Dimethyl thiochromane-2,6-dicarboxylate

Cat. No.: B15236259
M. Wt: 266.31 g/mol
InChI Key: XCNARPQEFQEOBF-UHFFFAOYSA-N
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Description

Dimethyl thiochromane-2,6-dicarboxylate is an organic compound with the molecular formula C13H14O4S It is a derivative of thiochromane, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl thiochromane-2,6-dicarboxylate typically involves the esterification of thiochromane-2,6-dicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: Reflux conditions (around 60-80°C)

    Solvent: Methanol

    Reaction Time: Several hours to ensure complete esterification

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process may include:

    Feedstock Preparation: Mixing thiochromane-2,6-dicarboxylic acid with methanol and catalyst

    Reaction: Conducting the esterification in a continuous flow reactor

    Purification: Using distillation or crystallization to isolate the product

Chemical Reactions Analysis

Types of Reactions

Dimethyl thiochromane-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reduction of ester groups to alcohols using reducing agents like lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions at the ester groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures

    Reduction: Lithium aluminum hydride; conducted under anhydrous conditions

    Substitution: Nucleophiles such as amines or alcohols; reactions may require a base like sodium hydroxide

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: Amides or esters with different alkyl groups

Scientific Research Applications

Dimethyl thiochromane-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties

    Medicine: Explored as a potential drug candidate due to its unique structural features

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of dimethyl thiochromane-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The sulfur atom in the thiochromane ring can participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: A similar ester compound with a pyridine ring instead of a thiochromane ring

    Dimethyl 2,6-naphthalenedicarboxylate: Another ester with a naphthalene ring

Uniqueness

Dimethyl thiochromane-2,6-dicarboxylate is unique due to the presence of the sulfur atom in the thiochromane ring, which imparts distinct chemical and physical properties compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred.

Properties

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

IUPAC Name

dimethyl 3,4-dihydro-2H-thiochromene-2,6-dicarboxylate

InChI

InChI=1S/C13H14O4S/c1-16-12(14)9-4-5-10-8(7-9)3-6-11(18-10)13(15)17-2/h4-5,7,11H,3,6H2,1-2H3

InChI Key

XCNARPQEFQEOBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(S1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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